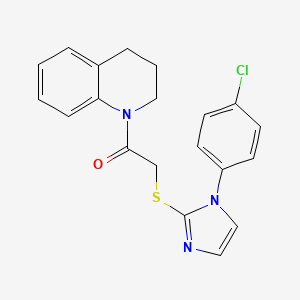
methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with a carbamoyl group and a hydroxyl group, as well as a pyrrole ring with a methyl group at the 1-position. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common synthetic route includes the following steps:
Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid: : This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Conversion to 1-methyl-1H-pyrrol-2-ylmethanol: : The carboxylic acid group is reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Formation of the carbamoylbenzoate derivative: : The hydroxymethyl group is then reacted with 4-carbomethoxybenzoic acid in the presence of coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to form the final product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.
化学反应分析
Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: : The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (e.g., Br2).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted benzene derivatives.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: : Utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用机制
The mechanism by which methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes.
相似化合物的比较
When compared to similar compounds, methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate stands out due to its unique structural features and potential biological activities. Similar compounds include other indole derivatives and pyrrole-based molecules, which also exhibit various biological activities. the specific arrangement of functional groups in this compound may confer distinct advantages in terms of efficacy and specificity.
属性
IUPAC Name |
methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-11-3-4-14(19)15(20)9-10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h3-8,11,15,20H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYPURGCHCGLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2885476.png)
![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)

![N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2885479.png)



![3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2885487.png)
![4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885488.png)
![tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2885489.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)
